molecular formula C9H10OSe B14308205 3-Phenylselenetan-3-ol CAS No. 112422-88-5

3-Phenylselenetan-3-ol

Cat. No.: B14308205
CAS No.: 112422-88-5
M. Wt: 213.15 g/mol
InChI Key: PVADSPVMZFEBFU-UHFFFAOYSA-N
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Description

3-Phenylselenetan-3-ol is a selenurane derivative featuring a four-membered selenium-containing ring (selenetan) substituted with a phenyl group and a hydroxyl group at the 3-position. Selenium's larger atomic radius and polarizability compared to oxygen likely influence its electronic and steric properties, making it a candidate for specialized synthetic or catalytic applications. The compound’s hydroxyl group may confer acidity or reactivity in ring-opening reactions, analogous to oxetanol derivatives used in medicinal chemistry .

Properties

CAS No.

112422-88-5

Molecular Formula

C9H10OSe

Molecular Weight

213.15 g/mol

IUPAC Name

3-phenylselenetan-3-ol

InChI

InChI=1S/C9H10OSe/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

PVADSPVMZFEBFU-UHFFFAOYSA-N

Canonical SMILES

C1C(C[Se]1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring safety protocols when handling selenium compounds.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Selenoxides, selenones.

    Reduction: Selenides.

    Substitution: Various substituted selenetanes.

Scientific Research Applications

Chemistry: 3-Phenylselenetan-3-ol is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Research has explored the potential biological activities of selenium-containing compounds, including their antioxidant properties and potential use in cancer therapy. This compound, due to its selenium content, is of interest for its possible role in biological systems .

Industry: In the industrial sector, selenium compounds are used in the production of semiconductors, glass, and pigments.

Mechanism of Action

The mechanism by which 3-Phenylselenetan-3-ol exerts its effects is related to the reactivity of the selenium atom. Selenium can participate in redox reactions, which are crucial in various biological processes. The compound may interact with molecular targets such as enzymes and proteins, influencing pathways involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Key Properties/Applications
This compound* Not provided Not provided Not provided Selenetan ring, phenyl, -OH at C3 Hypothesized: Catalysis, organoselenium intermediates
3-Phenyloxetan-3-ol C₉H₁₀O₂ 150.17 699-73-0 Oxetane ring, phenyl, -OH at C3 Research applications; used in Pd-catalyzed coupling reactions
3-Allyl perfluoro(2-methylpentan)-3-ol C₉H₆F₁₂O 334.12 914635-46-4 Fluorinated chain, allyl, -OH at C3 Laboratory chemical; fluorinated surfactants or intermediates
3-Buten-2-ol, 3-(phenylseleno)- C₁₀H₁₂OSe 227.16 104828-94-6 Selenium-substituted butenol Synthetic intermediate (85% yield reported)
3-Methyl-1-pentanol C₆H₁₄O 102.17 589-35-5 Branched alcohol Solvent, fragrance intermediate
3-Ethylpentan-3-ol C₇H₁₆O 116.20 Not provided Tertiary alcohol Prepared via Grignard reactions

*Hypothetical properties inferred from analogs.

Key Comparative Analysis

Reactivity and Stability

  • Selenium vs. Oxygen Heterocycles : The selenetan ring in this compound is expected to exhibit greater ring strain and nucleophilic susceptibility compared to oxetanes due to selenium’s larger size and weaker C–Se bond strength. This may enhance reactivity in ring-opening reactions .
  • Fluorinated Alcohols: 3-Allyl perfluoro(2-methylpentan)-3-ol’s fluorinated chain imparts high thermal stability and hydrophobicity, contrasting with the hydrophilic nature of non-fluorinated alcohols like 3-Phenyloxetan-3-ol .

Acidity and Electronic Effects

  • The hydroxyl group in 3-Phenyloxetan-3-ol is moderately acidic (pKa ~12–14), typical of oxetanols. Selenium’s electron-withdrawing effect in this compound may increase acidity, favoring deprotonation in basic conditions .
  • Fluorinated alcohols (e.g., 3-Allyl perfluoro(2-methylpentan)-3-ol) exhibit strong hydrogen-bond donor ability, influencing their use as solvents or catalysts .

Research Findings and Trends

  • Synthetic Utility : Palladium-catalyzed coupling reactions using 3-Phenyloxetan-3-amine (a related compound) highlight the versatility of oxetane scaffolds in cross-coupling chemistry . Similar methodologies could extend to selenetan derivatives.
  • Fluorinated Alcohols : The unique properties of fluorinated alcohols like 3-Allyl perfluoro(2-methylpentan)-3-ol are leveraged in materials science and specialty surfactants .

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